molecular formula C18H26N6O B2649135 N-(1-cyanocyclohexyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}-N-methylacetamide CAS No. 1375978-42-9

N-(1-cyanocyclohexyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}-N-methylacetamide

Cat. No. B2649135
CAS RN: 1375978-42-9
M. Wt: 342.447
InChI Key: VLHLASQWTULKMQ-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a nitrogen-containing heterocyclic compound . These types of compounds are often found in natural products, synthetic drugs, and functional materials, and serve as the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related [1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized via aromatic nucleophilic substitution . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in the triazole ring and one nitrogen atom in the pyrazine ring . It also has various substituents attached to this core, including a cyanocyclohexyl group, a cyclopropyl group, and a N-methylacetamide group.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many [1,2,4]triazolo[4,3-a]pyrazine derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-22(18(13-19)7-3-2-4-8-18)16(25)12-23-9-10-24-15(11-23)20-21-17(24)14-5-6-14/h14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHLASQWTULKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCN2C(=NN=C2C3CC3)C1)C4(CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}-N-methylacetamide

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